1-(Pent-2-en-1-yl)cyclohexan-1-ol
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Overview
Description
1-(Pent-2-en-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a pent-2-en-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-2-en-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pent-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-(Pent-2-en-1-yl)cyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pent-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares a similar cyclohexane structure but with different functional groups.
1-(1-Propynyl)cyclohexanol: Contains a cyclohexane ring with a propynyl group instead of a pent-2-en-1-yl group.
Uniqueness: 1-(Pent-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
835596-29-7 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-pent-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-5-8-11(12)9-6-4-7-10-11/h3,5,12H,2,4,6-10H2,1H3 |
InChI Key |
WYGWHMZUOGASLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1(CCCCC1)O |
Origin of Product |
United States |
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